molecular formula C24H19ClN4O5 B2726460 methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate CAS No. 1112408-70-4

methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2726460
CAS No.: 1112408-70-4
M. Wt: 478.89
InChI Key: RQUHVMDSRONBEC-UHFFFAOYSA-N
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Description

The compound "methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate" is a complex organic molecule notable for its distinct structure and functional groups It is composed of a chlorinated benzoate core, an oxadiazole ring, and a pyridin-2(1H)-one moiety, highlighting the diversity of synthetic chemistry in modern pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate typically involves multi-step reactions combining both organic and organometallic chemistry techniques. Key steps may include:

  • Formation of the Oxadiazole Ring: : Cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

  • Construction of the Pyridin-2(1H)-one Moiety: : This could involve the reaction of a suitable amide or ketone with a chlorinated pyridine precursor under specific dehydrating conditions.

  • Amide Bond Formation: : Coupling of the oxadiazole and pyridin-2(1H)-one intermediates through amide bond formation, typically using activating agents like carbodiimides or coupling reagents such as HATU.

Industrial Production Methods

While laboratory-scale synthesis might focus on precision and yield optimization, industrial production scales up these reactions, emphasizing cost efficiency and environmental safety. High-throughput methods like flow chemistry or microwave-assisted synthesis could be employed to streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical transformations, including:

  • Substitution Reactions: : The chlorinated benzoate moiety allows for nucleophilic aromatic substitution (SNAr) reactions.

  • Oxidation-Reduction Reactions: : The oxadiazole and pyridin-2(1H)-one rings can engage in redox reactions under suitable conditions.

  • Hydrolysis: : The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions.

Common Reagents and Conditions

  • Substitution Reactions: : Often carried out with nucleophiles like amines or thiols under mild to moderate conditions.

  • Oxidation: : Using agents like potassium permanganate or osmium tetroxide.

  • Reduction: : Achieved using hydride donors such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The specific products depend on the reaction type but could include various substituted derivatives, oxidized forms, or hydrolyzed fragments.

Scientific Research Applications

Methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate finds extensive use in multiple research domains:

  • Chemistry: : As a synthetic intermediate in the preparation of more complex molecules.

  • Biology: : For studying enzyme interactions and inhibitor design.

  • Medicine: : Potentially as a lead compound in drug discovery, especially in oncology or antimicrobial research.

  • Industry: : Used in developing specialized materials with unique chemical properties.

Mechanism of Action

The compound likely exerts its effects through specific interactions with molecular targets such as enzymes, receptors, or nucleic acids. The oxadiazole and pyridin-2(1H)-one rings can form hydrogen bonds and π-π interactions, facilitating strong and specific binding to biological macromolecules. Pathways involved might include inhibition of enzymatic activity or modulation of receptor functions, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-acetamidobenzoate

  • 3-(p-Tolyl)-1,2,4-oxadiazole derivatives

  • Pyridin-2(1H)-one analogs

Uniqueness

Compared to these compounds, methyl 5-chloro-2-(2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamido)benzoate stands out due to the specific combination of functional groups that contribute to its unique chemical reactivity and potential biological activity. This combination allows for targeted interactions in scientific applications, making it a versatile tool in research and development.

That's quite the mouthful! In short, this compound is a brilliant example of modern chemistry's prowess, with rich potential across various fields.

Properties

IUPAC Name

methyl 5-chloro-2-[[2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O5/c1-14-3-5-15(6-4-14)22-27-23(34-28-22)16-7-10-21(31)29(12-16)13-20(30)26-19-9-8-17(25)11-18(19)24(32)33-2/h3-12H,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUHVMDSRONBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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